(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a cyclohexyl ring, and a butyramide moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl-ethyl-amino group: This step involves the alkylation of the cyclohexyl ring with benzyl and ethyl amine groups under controlled conditions.
Attachment of the butyramide moiety: The final step involves the amidation reaction to introduce the butyramide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often include:
Catalytic processes: Using catalysts to enhance reaction rates and yields.
Continuous flow reactors: To ensure consistent production and scalability.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or amide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May produce amine or amide derivatives.
Substitution: Can result in various substituted cyclohexyl or butyramide compounds.
Scientific Research Applications
(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide
- ®-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide
- N-[4-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both benzyl and ethyl groups on the cyclohexyl ring. This unique structure may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-4-23(14-16-8-6-5-7-9-16)18-12-10-17(11-13-18)22-20(24)19(21)15(2)3/h5-9,15,17-19H,4,10-14,21H2,1-3H3,(H,22,24)/t17?,18?,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHXESDVRZYYBY-ACBHZAAOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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